molecular formula C7H5F3N4 B13662050 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B13662050
M. Wt: 202.14 g/mol
InChI Key: SAGGBIXGCAUXIE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, such as a halogenated pyrazolo[4,3-c]pyridine, using reagents like Selectfluor or trifluoromethyl iodide under basic conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific trifluoromethylated pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where strong electron-withdrawing groups and heterocyclic frameworks are advantageous .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-3(1-2-12-5)13-14-6(4)11/h1-2H,(H3,11,13,14)

InChI Key

SAGGBIXGCAUXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NN=C2N)C(F)(F)F

Origin of Product

United States

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